molecular formula C22H25ClN2O5S B11358001 Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11358001
M. Wt: 465.0 g/mol
InChI Key: ZKASGZTUJKCAAQ-UHFFFAOYSA-N
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Description

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Sulfonyl Group: The 4-chlorobenzyl sulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chlorides and a base such as triethylamine.

    Coupling with the Benzoate Ester: The final step involves the coupling of the piperidine intermediate with the benzoate ester. This is typically achieved through a condensation reaction using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the benzoate ester or the piperidine ring.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position. Common reagents include nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ester or piperidine ring.

    Reduction: Reduced forms of the carbonyl or sulfonyl groups.

    Substitution: Substituted derivatives at the 4-chlorobenzyl position.

Scientific Research Applications

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The sulfonyl group and piperidine ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate is unique due to the presence of the 4-chlorobenzyl group. This group imparts specific chemical and biological properties, such as increased reactivity and potential biological activity. The combination of the sulfonyl group, piperidine ring, and benzoate ester further enhances its versatility and applicability in various fields.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 3-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-19(22(27)30-2)4-3-5-20(15)24-21(26)17-10-12-25(13-11-17)31(28,29)14-16-6-8-18(23)9-7-16/h3-9,17H,10-14H2,1-2H3,(H,24,26)

InChI Key

ZKASGZTUJKCAAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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